Tetraethyltellurium
Description
Tetraethyltellurium (Te(C₂H₅)₄) is an organotellurium compound where four ethyl groups are bonded to a central tellurium atom. As a member of the Group 16 chalcogen family, tellurium exhibits hybrid properties between metals and nonmetals, influencing the reactivity and stability of its organometallic derivatives . While direct synthesis methods for this compound are sparsely documented, analogous reactions, such as the ethyltellurenylation of epoxides using elemental tellurium and lithium triethylborohydride, suggest pathways for its preparation .
Key properties of this compound include:
- Molecular weight: ~235.4 g/mol (calculated based on Te: 127.6 g/mol, C₂H₅: 29 g/mol × 4).
- Bond characteristics: Weaker Te–C bonds compared to C–S or C–Se, leading to lower thermal and chemical stability.
Properties
CAS No. |
94022-10-3 |
|---|---|
Molecular Formula |
C8H20Te |
Molecular Weight |
243.8 g/mol |
IUPAC Name |
(triethyl-λ4-tellanyl)ethane |
InChI |
InChI=1S/C8H20Te/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
DQDDCOQRISUFFK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Te](CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethyltellurium can be synthesized through the reaction of tellurium tetrachloride with ethylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction is as follows:
TeCl4+4C2H5MgBr→Te(C2H5)4+4MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is common to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form tellurium dioxide and other oxidized tellurium species.
Reduction: It can be reduced to elemental tellurium under certain conditions.
Substitution: this compound can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Tellurium dioxide (TeO2).
Reduction: Elemental tellurium (Te).
Substitution: Various organotellurium compounds depending on the substituent introduced.
Scientific Research Applications
Tetraethyltellurium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of semiconductors and other advanced materials due to its unique properties.
Mechanism of Action
The mechanism by which tetraethyltellurium exerts its effects involves the interaction of its ethyl groups with various molecular targets. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, making this compound a compound of interest in both chemical and biological research.
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogous Compounds
| Compound | Central Atom | Molecular Weight (g/mol) | Bond Strength (kJ/mol) | Stability | Toxicity | Applications |
|---|---|---|---|---|---|---|
| This compound | Te | 235.4 | ~150 (Te–C) | Low | High (estimated) | Research, potential pharmacology |
| Tetraethyl Lead | Pb | 323.4 | ~130 (Pb–C) | Moderate | Extreme | Historical anti-knock agents |
| Tetraethylsilane | Si | 116.3 | ~318 (Si–C) | High | Low | Semiconductor manufacturing |
| Tetraethylammonium bromide | N | 210.1 | Ionic (N–C) | High | Moderate | Phase-transfer catalyst |
| Tetramethyltellurium | Te | 203.4 | ~150 (Te–C) | Low | High | Laboratory reagent |
Structural and Reactivity Comparisons
- Tetraethyl Lead (Pb(C₂H₅)₄): Central Atom: Lead (Group 14). Pb–C bonds are weaker than Te–C, but lead’s larger atomic radius enhances stability under ambient conditions . Applications: Historically used as a gasoline additive but phased out due to severe neurotoxicity. In contrast, this compound lacks industrial adoption, reflecting tellurium’s niche role in organometallic chemistry .
Tetraethylsilane (Si(C₂H₅)₄) :
Tetramethyltellurium (Te(CH₃)₄) :
- Stability : Shorter alkyl chains (methyl vs. ethyl) marginally improve stability, though both compounds share tellurium’s inherent reactivity .
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